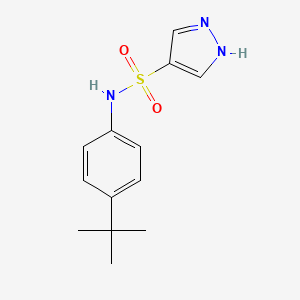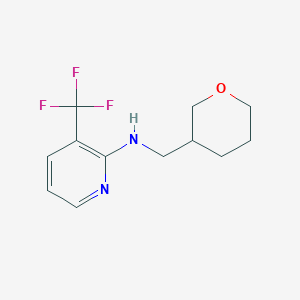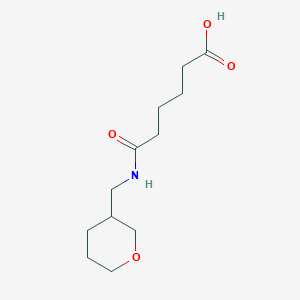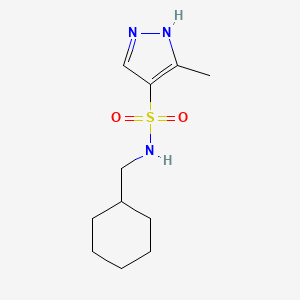
N-(4-tert-butylphenyl)-1H-pyrazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-tert-butylphenyl)-1H-pyrazole-4-sulfonamide, also known as SC-144, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first identified as an inhibitor of the pro-inflammatory cytokine, interleukin-6 (IL-6), and has since been investigated for its effects on various other signaling pathways.
Wirkmechanismus
N-(4-tert-butylphenyl)-1H-pyrazole-4-sulfonamide exerts its effects by selectively inhibiting the IL-6 signaling pathway, which is known to play a critical role in inflammation and cancer progression. It binds to the IL-6 receptor and prevents the activation of downstream signaling pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.
Biochemical and physiological effects:
This compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, including IL-6 and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(4-tert-butylphenyl)-1H-pyrazole-4-sulfonamide is its selectivity for the IL-6 signaling pathway, which makes it a valuable tool for studying the role of IL-6 in various diseases. However, its efficacy may be limited in certain disease contexts where other signaling pathways are also involved.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-tert-butylphenyl)-1H-pyrazole-4-sulfonamide. One area of interest is the development of more potent and selective inhibitors of the IL-6 signaling pathway. Another area of research is the investigation of the effects of this compound on other signaling pathways that may be involved in inflammation and cancer progression. Additionally, there is a need for further preclinical and clinical studies to determine the safety and efficacy of this compound in various disease contexts.
Synthesemethoden
The synthesis of N-(4-tert-butylphenyl)-1H-pyrazole-4-sulfonamide involves a multi-step process that includes the reaction of 4-tert-butylphenylhydrazine with ethyl acetoacetate to form 4-tert-butyl-1H-pyrazole-3-carboxylic acid ethyl ester. This intermediate is then treated with chlorosulfonic acid to form the sulfonic acid derivative, which is subsequently reacted with ammonia to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-(4-tert-butylphenyl)-1H-pyrazole-4-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory bowel disease, and rheumatoid arthritis. It has been shown to inhibit the growth and proliferation of cancer cells by targeting the IL-6 signaling pathway, which is known to play a critical role in tumor growth and metastasis.
Eigenschaften
IUPAC Name |
N-(4-tert-butylphenyl)-1H-pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-13(2,3)10-4-6-11(7-5-10)16-19(17,18)12-8-14-15-9-12/h4-9,16H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCXLMBOVXFXFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-benzylphenyl)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7559292.png)
![2-[(2,3-Dimethylbenzoyl)-ethylamino]acetic acid](/img/structure/B7559302.png)
![Ethyl 2-[(3,5-difluorobenzoyl)-ethylamino]acetate](/img/structure/B7559308.png)

![N-[4-ethoxy-3-(hydroxymethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7559318.png)
![N-[(3-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B7559323.png)






![N-[[2-(methoxymethyl)phenyl]methyl]-1-phenylethanamine](/img/structure/B7559382.png)
